3-Bromo-1-benzothiophene-5-carboxylic acid
Overview
Description
3-Bromo-1-benzothiophene-5-carboxylic acid is a heteroaryl halide . It has a molecular weight of 257.11 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H5BrO2S/c10-7-4-13-8-2-1-5 (9 (11)12)3-6 (7)8/h1-4H, (H,11,12)
. The InChI key is FMWRIAILPXDZOF-UHFFFAOYSA-N
. Chemical Reactions Analysis
As mentioned earlier, this compound can undergo Suzuki-Miyaura reaction with phenylboronic acid (PBA) or 3-thienylboronic acid .Physical and Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 257.11 . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Properties
3-Bromo-1-benzothiophene-5-carboxylic acid and its derivatives have been a subject of interest due to their unique chemical properties and potential applications in various fields. Studies have focused on the synthesis and functionalization of these compounds. For instance, Chapman et al. (1970) described the preparation of benzo[b]thiophen derivatives, including this compound, through reactions involving sulphur and various other chemicals (Chapman, Hughes, & Scrowston, 1970). Rejňák et al. (2004) explored the electrochemical behavior of similar compounds, providing insights into their reduction mechanisms and potential applications in electrochemistry (Rejňák, Klima, Svoboda, & Ludvík, 2004).
Applications in Pharmacology
While excluding information related to drug use, dosage, and side effects, it's notable that benzothiophene derivatives, including this compound, have been investigated for their pharmacological potential. Banerjee et al. (2011) reported on bromo-benzothiophene carboxamide derivatives, demonstrating their effectiveness as inhibitors of Plasmodium falciparum, a malaria-causing parasite. This indicates the potential of these compounds in antimalarial drug development (Banerjee, Sharma, Kapoor, Dwivedi, Surolia, & Surolia, 2011).
Chemical Characterization and Properties
The chemical properties and characterization of benzothiophene derivatives have been extensively studied. Jayaraman et al. (2010) synthesized and characterized a related compound, providing important information on its structural and chemical attributes, which are essential for understanding its potential applications (Jayaraman, Sridharan, & Nagappan, 2010). Additionally, the work of Queiroz et al. (2009) on the synthesis and evaluation of novel benzothiophene derivatives for antitumor activity highlights the diverse potential of these compounds in medicinal chemistry (Queiroz, Calhelha, Vale-Silva, Pinto, & São-José Nascimento, 2009).
Safety and Hazards
The safety information for 3-Bromo-1-benzothiophene-5-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-1-benzothiophene-5-carboxylic acid are currently unknown. This compound belongs to the class of organic compounds known as benzothiophenes . Benzothiophenes are aromatic compounds that are structurally similar to benzofurans with a sulfur atom replacing the oxygen atom . They are found in various drugs and have diverse pharmacological activities .
Mode of Action
Benzothiophene derivatives have been shown to interact with various biological targets, leading to changes in cellular processes . The bromine atom in the compound may enhance its reactivity, allowing it to form covalent bonds with its targets .
Biochemical Pathways
Benzothiophene derivatives have been found to influence various biochemical pathways, including those involved in anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Pharmacokinetics
The compound’s molecular weight (25711 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
Benzothiophene derivatives have been shown to exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and light exposure . Furthermore, the compound’s efficacy may be influenced by the pH and enzymatic conditions of its action environment .
Properties
IUPAC Name |
3-bromo-1-benzothiophene-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2S/c10-7-4-13-8-2-1-5(9(11)12)3-6(7)8/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWRIAILPXDZOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379369-55-7 | |
Record name | 3-bromo-1-benzothiophene-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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